molecular formula C27H27N3O4 B2498520 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1018125-70-6

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2498520
CAS No.: 1018125-70-6
M. Wt: 457.53
InChI Key: FSIXFDIGLAWQAQ-UHFFFAOYSA-N
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Description

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a benzodiazole ring, a pyrrolidinone ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyrrolidinone Ring: This step involves the reaction of the benzodiazole intermediate with a suitable pyrrolidinone precursor, often under conditions that promote nucleophilic substitution.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the benzodiazole or pyrrolidinone rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Its unique structure could be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may find use in the development of new catalysts or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(2-hydroxy-3-methoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
  • 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(3-hydroxyphenyl)pyrrolidin-2-one

Uniqueness

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-33-23-11-7-8-20(15-23)29-16-19(14-26(29)32)27-28-24-12-5-6-13-25(24)30(27)17-21(31)18-34-22-9-3-2-4-10-22/h2-13,15,19,21,31H,14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIXFDIGLAWQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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